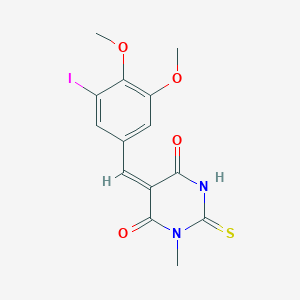![molecular formula C16H15ClF3N3O3S2 B423756 N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B423756.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name) is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone.
Condensation reaction: The hydrazone is then reacted with 2-chloro-5-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the intermediate.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name) can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name) has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It can be used as a precursor in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)acetamide
- **N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide
Uniqueness
The uniqueness of N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-oxo-2-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name) lies in its combination of functional groups, which imparts distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonamide moiety contributes to its potential as an enzyme inhibitor.
Properties
Molecular Formula |
C16H15ClF3N3O3S2 |
|---|---|
Molecular Weight |
453.9g/mol |
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C16H15ClF3N3O3S2/c1-10(14-4-3-7-27-14)21-22-15(24)9-23(28(2,25)26)13-8-11(16(18,19)20)5-6-12(13)17/h3-8H,9H2,1-2H3,(H,22,24)/b21-10+ |
InChI Key |
XOVJQDNDFCNVBH-UFFVCSGVSA-N |
SMILES |
CC(=NNC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C)C2=CC=CS2 |
Isomeric SMILES |
C/C(=N\NC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C)/C2=CC=CS2 |
Canonical SMILES |
CC(=NNC(=O)CN(C1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{2-[(3,4-dichlorobenzyl)sulfanyl]ethyl}-3-nitrobenzamide](/img/structure/B423673.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B423674.png)
![N-(2-{2-[1-(3-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B423677.png)

![4-[2-({4-Chloro[(4-methoxyphenyl)sulfonyl]anilino}acetyl)carbohydrazonoyl]-2-methoxyphenyl methyl carbonate](/img/structure/B423680.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide](/img/structure/B423684.png)
![N-(4-bromo-3-methylphenyl)-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B423686.png)
![N-(3,4-dichlorophenyl)-N-(2-{2-[4-(methylsulfanyl)benzylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B423688.png)
![2-{4-chloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-isopropylphenyl)acetamide](/img/structure/B423690.png)
![N-[4-({2-[4-(allyloxy)benzylidene]hydrazino}carbonyl)phenyl]-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B423691.png)
![Tert-butyl [4-(2-{[2-methoxy(methylsulfonyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B423693.png)
![N-[4-(N-{[3,4-dichloro(methylsulfonyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B423694.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B423695.png)
![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-methylbenzoate](/img/structure/B423696.png)
